

2-(Methoxycarbonyl)thiophene-3-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Cat. No.: B1315710

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An In-Depth Technical Guide to **2-(Methoxycarbonyl)thiophene-3-carboxylic Acid**:
Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its rigid thiophene core, decorated with orthogonal carboxylic acid and methyl ester functionalities, offers a versatile platform for the synthesis of complex molecular architectures. The thiophene ring is a well-established scaffold in a multitude of therapeutics, valued for its unique electronic properties and ability to act as a bioisostere for other aromatic systems.^[1] This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications, particularly in the context of targeted drug development for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Thiophene Scaffold in Modern Drug Design

The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of approved drugs and clinical candidates.^[1] Its prevalence stems from its ability to mimic a phenyl ring in terms of size and electronics while offering distinct properties, including a more

polarizable sulfur atom that can engage in unique non-covalent interactions with biological targets. Thiophene derivatives are found in drugs targeting a spectrum of diseases, including antibacterial, anti-inflammatory, antiviral, and antitumor agents.[1] The strategic functionalization of the thiophene ring, particularly at the 3- and 4-positions, can be challenging but opens avenues to novel chemical space and intellectual property.[1] 2-

(Methoxycarbonyl)thiophene-3-carboxylic acid exemplifies such a scaffold, providing chemists with two distinct handles for selective chemical modification, making it a high-value intermediate in drug discovery pipelines.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis. The data presented below provides the core characteristics of **2-(Methoxycarbonyl)thiophene-3-carboxylic acid**.

Core Molecular Data

The fundamental identifiers and properties of the title compound are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ O ₄ S	[2][3][4]
Molecular Weight	186.19 g/mol	[2][4]
Monoisotopic Mass	185.99867 Da	[3]
CAS Number	115777-72-5	[2][5]
IUPAC Name	2-(methoxycarbonyl)thiophene-3-carboxylic acid	
SMILES	<chem>COC(=O)C1=C(C=CS1)C(=O)O</chem>	[2][3]
InChIKey	XLKOQFSMGITOGW-UHFFFAOYSA-N	[3]

Predicted Physicochemical Properties

The following table outlines key computed physicochemical properties that are critical for experimental design, such as selecting appropriate solvent systems and predicting compound behavior in biological assays.

Property	Predicted Value	Source(s)
XlogP	1.3	[3]
Melting Point	Not available; (related isomer melts at 129-130 °C)	[6]
Boiling Point	Not available; (related isomer boils at 260-261 °C)	[6]
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	4	

Spectroscopic Characterization: An Expert's View

Validation of the molecular structure is paramount. Based on established principles of spectroscopy and data from related thiophene structures, the following spectral characteristics are expected for **2-(Methoxycarbonyl)thiophene-3-carboxylic acid**.

- ¹H NMR Spectroscopy:** The spectrum should feature two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two coupled protons on the thiophene ring. A sharp singlet around δ 3.9 ppm would represent the three protons of the methoxy group. A broad singlet, often far downfield (δ > 10 ppm), is characteristic of the carboxylic acid proton.
- ¹³C NMR Spectroscopy:** The spectrum will show seven distinct carbon signals. Two signals in the carbonyl region (δ 160-180 ppm) are expected for the ester and carboxylic acid carbons. [7] Four signals will correspond to the thiophene ring carbons, and one signal around δ 52 ppm will represent the methoxy carbon.
- Infrared (IR) Spectroscopy:** The IR spectrum provides definitive evidence for the key functional groups. A very broad absorption band from approximately 2500 to 3300 cm^{-1} is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. [8] Two distinct and

strong C=O stretching absorptions are anticipated: one around 1720-1740 cm^{-1} for the ester and another around 1680-1710 cm^{-1} for the carboxylic acid.[7][8] Characteristic C-S and C=C stretching vibrations from the thiophene ring will also be present.[9]

- Mass Spectrometry (MS): In high-resolution mass spectrometry, the molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at an m/z corresponding to its exact mass (187.00595).[3] Common fragmentation patterns would likely include the loss of a methoxy group ($-\text{OCH}_3$) or a carboxyl group ($-\text{COOH}$).

Synthetic Strategy and Methodologies

The synthesis of polysubstituted thiophenes requires a robust and well-considered strategy. The presented methodology is based on established literature procedures, offering a reliable pathway to the target molecule.

Rationale for Synthetic Approach

Synthesizing **2-(Methoxycarbonyl)thiophene-3-carboxylic acid** often begins with a pre-existing thiophene ring that is subsequently functionalized. A powerful and versatile method involves the use of diazonium salt chemistry.[1] Starting from an amino-substituted thiophene allows for the conversion of the amine into a diazonium group, which is an excellent leaving group and can be displaced by a variety of nucleophiles. This approach provides a high degree of regiocontrol, which is essential when constructing complex substitution patterns on the thiophene ring.

Detailed Experimental Protocol: Synthesis from Methyl 3-Aminothiophene-2-carboxylate

This protocol describes a key transformation step that can lead to precursors for the title compound, adapted from methodologies used for synthesizing related structures.[1] The conversion of an amino group to a carboxylic acid often involves multiple steps, including diazotization followed by cyanation and subsequent hydrolysis, or through a Sandmeyer-type reaction.

Step 1: Diazonium Salt Formation

- Suspend methyl 3-aminothiophene-2-carboxylate (1.0 equiv.) in a solution of aqueous hydrochloric acid (2.1 equiv.).
- Cool the suspension to between -5 °C and 0 °C in an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
- Add a solution of sodium nitrite (1.1 equiv.) in water dropwise to the cooled suspension while maintaining vigorous stirring. The addition must be slow to control the exothermic reaction and maintain the low temperature.
- Stir the resulting mixture for 30-60 minutes at 0 °C to ensure complete formation of the 2-(methoxycarbonyl)thiophen-3-yl-diazonium salt intermediate. This solution should be used immediately in the next step.

Step 2: Nucleophilic Substitution (e.g., Cyanation)

- In a separate flask, prepare a solution of copper(I) cyanide (1.5 equiv.) and sodium cyanide (1.5 equiv.) in water and cool it to 0 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Effervescence (release of N₂ gas) should be observed.
- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
- The product, methyl 3-cyanothiophene-2-carboxylate, can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation.

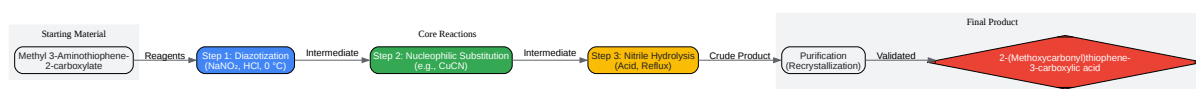
Step 3: Hydrolysis to Carboxylic Acid

- Reflux the methyl 3-cyanothiophene-2-carboxylate from Step 2 in a mixture of concentrated hydrochloric acid and acetic acid.
- The reaction proceeds via hydrolysis of the nitrile group to a carboxylic acid.
- After completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

- Purify the final product, **2-(Methoxycarbonyl)thiophene-3-carboxylic acid**, by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthetic process.



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Caption: A workflow diagram illustrating the multi-step synthesis.

Applications in Drug Discovery and Development

The structural features of **2-(Methoxycarbonyl)thiophene-3-carboxylic acid** make it an attractive starting point for the development of novel therapeutic agents.

Case Study: Scaffolds for Kinase Inhibition

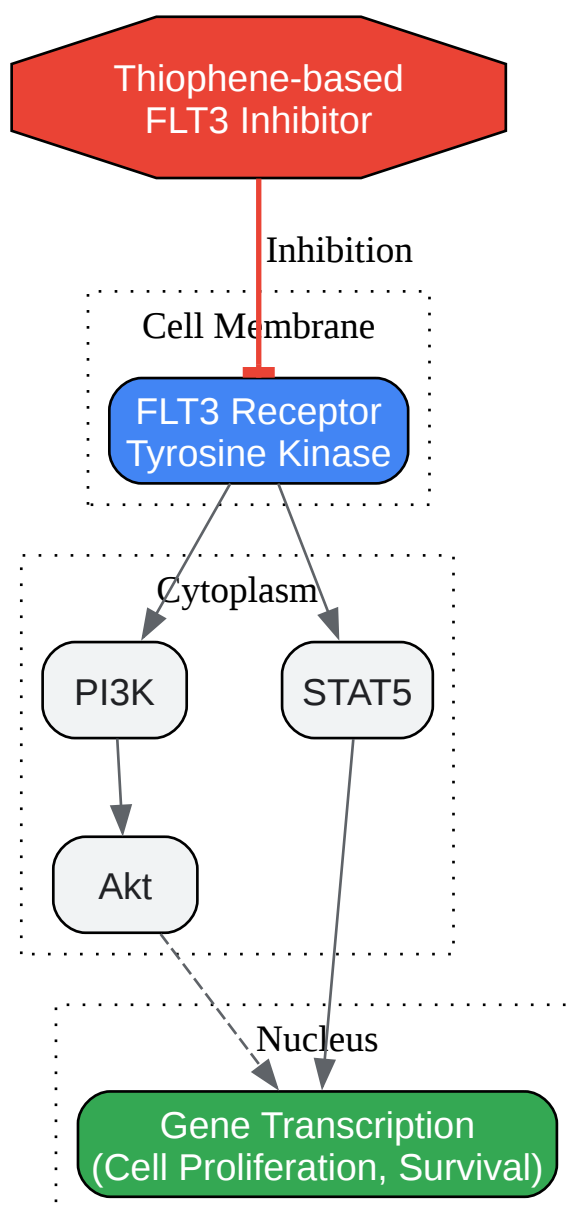
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind within the ATP-binding site of the enzyme. The development of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) highlights the utility of this core structure.[10] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of cancer cells, particularly in acute myeloid leukemia (AML).

Derivatives of the thiophene-3-carboxylic acid scaffold can be elaborated to present key hydrogen bond donors and acceptors that interact with the hinge region of the kinase domain. The carboxylic acid or ester at the 2-position can be used as an anchor point to explore

different substituents that occupy other pockets within the ATP-binding site, thereby modulating potency and selectivity.

FLT3 Signaling Pathway and Point of Inhibition

The diagram below shows a simplified representation of the FLT3 signaling pathway and illustrates how an inhibitor derived from the thiophene scaffold can block its downstream effects.



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Caption: Simplified FLT3 signaling pathway and the action of an inhibitor.

Conclusion

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is more than a simple chemical reagent; it is a sophisticated building block that provides access to novel and patentable chemical entities. Its well-defined structure, coupled with the differential reactivity of its ester and carboxylic acid groups, allows for precise and strategic molecular elaboration. For researchers in drug discovery, this compound represents a valuable starting point for fragment-based design and lead optimization campaigns, particularly in areas like kinase inhibition. A firm grasp of its properties and synthesis is essential for unlocking its full potential in the development of next-generation therapeutics.

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